5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride physical properties
5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride
Introduction
5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, also known by its synonym methyl indoline-5-carboxylate hydrochloride, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its indoline core is a prevalent scaffold in numerous biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it a valuable building block for the synthesis of novel therapeutic agents. Researchers have explored indole derivatives for a range of applications, including the development of anticancer agents and treatments for neurological disorders. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The fundamental structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is the indoline bicyclic system, with a methoxycarbonyl group at the 5-position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the indoline ring.
Molecular Structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride
Caption: Chemical structure of 5-Methoxycarbonyl-2,3-dihydro-1H-indole Hydrochloride.
Physicochemical Properties
This section details the key physical and chemical properties of 5-Methoxycarbonyl-2,3-dihydro-1H-indole and its hydrochloride salt. The data is compiled from various chemical suppliers and databases. It is important to note that some experimental values are for the free base, methyl indoline-5-carboxylate, and are indicated as such. The properties of the hydrochloride salt may vary.
| Property | Value | Source |
| Synonyms | Methyl indoline-5-carboxylate hydrochloride | N/A |
| CAS Number | 141452-01-9 (for free base) | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Appearance | Off-White Solid (for free base) | [1] |
| Melting Point | 67-69 °C (for free base) | [1] |
| Boiling Point | 331.0 ± 31.0 °C (Predicted, for free base) | [1] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) (for free base) | [1] |
| Storage | Keep in dark place, Sealed in dry, 2-8°C | [1] |
The hydrochloride salt form is expected to confer greater stability and enhanced solubility in aqueous media compared to the free base.
Spectral Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is expected to show distinct signals corresponding to the aromatic, aliphatic, and ester protons. Due to the hydrochloride salt formation, the amine proton will be shifted downfield.
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Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm.
-
Aliphatic Protons (Indoline Ring): Two triplets corresponding to the -CH₂-CH₂- moiety of the indoline ring, likely in the δ 3.0-4.0 ppm range.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
-
Amine Proton (-NH₂⁺-): A broad singlet, shifted downfield due to protonation, potentially above δ 10.0 ppm.
For comparison, the ¹H NMR spectrum of the related methyl indole-5-carboxylate shows aromatic protons at δ 8.43, 7.90, 7.37, 7.23, and 6.62 ppm, and the methyl ester singlet at δ 3.93 ppm.[3]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.
-
Aliphatic Carbons (Indoline Ring): Signals for the two -CH₂- groups in the δ 25-50 ppm region.
-
Methoxy Carbon (-OCH₃): A signal around δ 50-55 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
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N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ for the secondary amine salt.
-
C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.
-
C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.
The typical FT-IR spectrum of indole shows a stretching vibration band at 3406 cm⁻¹ attributed to the N-H peak and characteristic aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹.[4]
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak for the free base (m/z ≈ 177.08) in an ESI+ experiment.
Safety and Handling
Based on safety data for analogous indole compounds, 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride should be handled with care.[5]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust. Wash hands thoroughly after handling.
Applications in Research and Development
5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride serves as a crucial intermediate in organic synthesis and medicinal chemistry. Indole derivatives are widely investigated for their therapeutic potential.
-
Pharmaceutical Synthesis: This compound is a valuable building block for the creation of more complex molecules targeting a variety of biological pathways. Indole-based compounds have shown promise as anticancer agents and in the treatment of neurological disorders.[6]
-
Agrochemicals: The indole scaffold is also utilized in the development of new agrochemicals.[6]
Workflow for Utilization in Drug Discovery
Caption: A simplified workflow illustrating the role of the title compound in a drug discovery pipeline.
Experimental Protocols
Synthesis of Methyl indoline-5-carboxylate (Free Base)
This procedure is adapted from a general method for the reduction of indole-5-carboxylic acid methyl ester.[1]
Materials:
-
Methyl 1H-indole-5-carboxylate
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 1H-indole-5-carboxylate (1 equivalent) in acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (3 equivalents) to the solution over 5 minutes, ensuring the temperature remains low.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding water and then remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield methyl indoline-5-carboxylate.[1]
Formation of the Hydrochloride Salt
The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.
Materials:
-
Methyl indoline-5-carboxylate
-
Anhydrous diethyl ether (or other suitable solvent)
-
HCl in diethyl ether solution (or gaseous HCl)
Procedure:
-
Dissolve the purified methyl indoline-5-carboxylate in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
Conclusion
5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and chemical research. This guide has provided a detailed overview of its physical properties, spectral characteristics, and handling considerations. The provided synthesis protocols offer a basis for its preparation in a laboratory setting. Further research into the biological activities of its derivatives is a promising avenue for the discovery of new therapeutic agents.
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